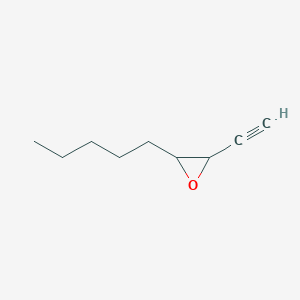
2-Ethynyl-3-pentyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-3-pentyloxirane, also known as 2-EPO, is a chemical compound that belongs to the family of alkynes and epoxides. It is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 2-Ethynyl-3-pentyloxirane is not well understood, but it is believed to involve the formation of reactive intermediates that can react with cellular components such as DNA and proteins. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
Studies have shown that 2-Ethynyl-3-pentyloxirane can have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. The compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Ethynyl-3-pentyloxirane in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its potential therapeutic applications in the field of medicine. However, the compound's high reactivity can also be a limitation, as it may react with other cellular components and cause unintended effects.
Future Directions
There are several future directions for research on 2-Ethynyl-3-pentyloxirane, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various fields of science.
In conclusion, 2-Ethynyl-3-pentyloxirane is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Ethynyl-3-pentyloxirane can be achieved through several methods, including epoxidation of 2-pentyn-1-ol, alkylation of ethynyl magnesium bromide with epichlorohydrin, and copper-catalyzed alkyne-epoxide coupling. The most commonly used method is the epoxidation of 2-pentyn-1-ol, which involves the reaction of 2-pentyn-1-ol with a peracid catalyst such as m-chloroperbenzoic acid or peracetic acid.
Scientific Research Applications
2-Ethynyl-3-pentyloxirane has been extensively studied for its potential applications in various fields of science. In organic synthesis, the compound has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, 2-Ethynyl-3-pentyloxirane has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
properties
CAS RN |
106726-95-8 |
|---|---|
Product Name |
2-Ethynyl-3-pentyloxirane |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-ethynyl-3-pentyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-9-8(4-2)10-9/h2,8-9H,3,5-7H2,1H3 |
InChI Key |
OPQDDSIQEQTGEG-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C#C |
Canonical SMILES |
CCCCCC1C(O1)C#C |
synonyms |
Oxirane, 2-ethynyl-3-pentyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



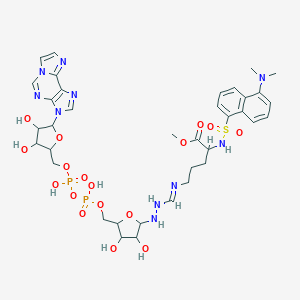

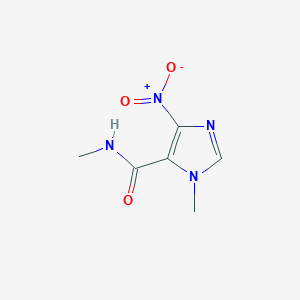

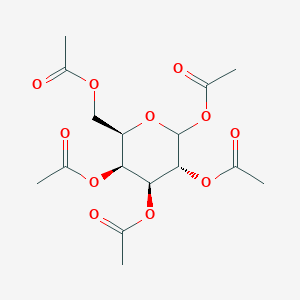

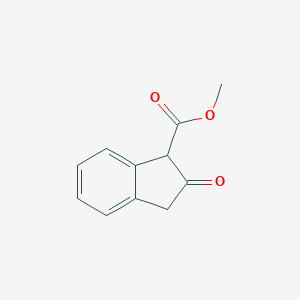
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

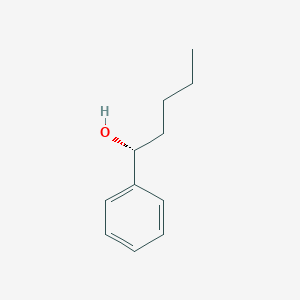
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)


